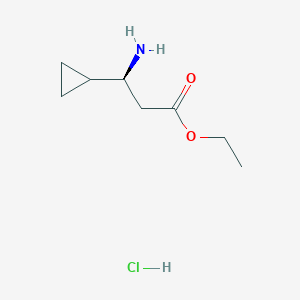

ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride

Description

Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride is a chiral amino ester derivative with the molecular formula C₇H₁₅ClN₂O and a molecular weight of 178.65 g/mol. It features a cyclopropyl substituent at the β-position of the amino ester backbone, conferring unique steric and electronic properties. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of small-molecule therapeutics targeting enzymes or receptors sensitive to stereochemistry and ring strain .

Properties

IUPAC Name |

ethyl (3S)-3-amino-3-cyclopropylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)5-7(9)6-3-4-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETRDBGBHBURIS-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride typically involves the following steps:

Amination: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a precursor molecule.

Esterification: The ethyl ester moiety is formed through esterification reactions, typically using ethanol and an acid catalyst.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include the selection of efficient catalysts, optimization of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Key Steps:

-

Horner-Wadsworth-Emmons Reaction : Cyclopropanecarboxaldehyde (CPCA) reacts with a phosphonate reagent to yield α,β-unsaturated esters. This step ensures regioselectivity for subsequent amination .

-

Enantioselective Amination : The α,β-unsaturated ester undergoes Michael addition with an enantiomerically enriched lithium amide (e.g., (S)-lithium amide) to introduce the (3S)-configuration. Stereochemical integrity is maintained using chiral auxiliaries or catalysts .

-

Hydrogenolytic Deprotection : A benzyl or arylalkyl protecting group on the amine is removed via catalytic hydrogenation (Pd/C or Pd(OH)₂, 40–60 psi H₂) to yield the free amino ester, followed by HCl salt formation .

Reaction Conditions:

| Step | Reagents/Catalysts | Temperature/Time | Yield/Selectivity |

|---|---|---|---|

| Michael Addition | (S)-Lithium amide, THF | −78°C → 25°C, 12–24 h | >90% ee (S-config.) |

| Hydrogenolysis | Pd(OH)₂, H₂ (40–60 psi) | RT, 16–24 h | 85–95% |

Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis to generate the corresponding carboxylic acid, a precursor for peptide coupling:

-

Base-Catalyzed Hydrolysis : Aqueous NaOH or LiOH in methanol/THF at 0–5°C → 25°C for 16–24 h cleaves the ester to (3S)-3-amino-3-cyclopropylpropanoic acid .

-

Amide Coupling : The free acid reacts with amines (e.g., cyclopropylamine) using EDCI/HOBT in CH₂Cl₂ to form amides, critical for protease inhibitor scaffolds .

Example Reaction:

Stereochemical Stability and Racemization Risks

-

Base-Induced Racemization : Prolonged exposure to strong bases (e.g., NaH) during coupling steps can epimerize the (3S)-center, necessitating optimized reaction times .

-

Mitigation Strategies : Use of Mitsunobu reactions under neutral conditions or low-temperature saponification preserves enantiomeric excess (>98% ee) .

Comparative Data: (3S) vs. (3R) Enantiomers

| Property | (3S)-Enantiomer | (3R)-Enantiomer |

|---|---|---|

| Biological Activity | IC₅₀ = |

Scientific Research Applications

Medicinal Chemistry

Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride has been investigated for its potential therapeutic effects, particularly as an inhibitor of the SARS-CoV-2 main protease (Mpro). This enzyme is crucial for the viral replication process, making it a target for antiviral drug development. Studies have demonstrated that this compound exhibits significant inhibitory activity against SARS-CoV-2 Mpro with an IC50 value indicating effective antiviral action .

The compound has shown promise in modulating various biological pathways. It acts as both an inhibitor and activator of specific biochemical pathways, influencing processes such as protein synthesis and enzyme activity through binding to active sites on target proteins. Its unique cyclopropyl group contributes to its distinct biological activity, enhancing its potential as a lead compound in drug discovery .

Antiviral Activity

Recent research highlights the effectiveness of this compound as an antiviral agent:

- In Vitro Studies : In vitro assays have shown that this compound significantly inhibits the release of infectious viral particles in SARS-CoV-2 infected cells, demonstrating a dose-dependent response with effective concentrations well below toxic levels .

- Pharmacokinetics : The pharmacokinetic properties of the compound have been evaluated using both inhalative and peroral routes. Results indicate favorable lung bioavailability after inhalative administration, with concentrations remaining above the IC50 for extended periods .

Industrial Applications

Beyond its medicinal applications, this compound is also utilized in the synthesis of specialty chemicals and agrochemicals. Its unique structure allows it to serve as a valuable intermediate in various chemical syntheses, enhancing the efficiency and specificity of reactions.

Mechanism of Action

The mechanism of action of ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The ester moiety can undergo hydrolysis, releasing the active amino acid derivative, which can interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with three key analogs differing in substituents, stereochemistry, or functional groups.

Table 1: Structural and Physicochemical Comparisons

Key Comparative Insights

Substituent Effects on Reactivity and Binding

- Cyclopropyl vs. Phenyl Groups: The cyclopropyl group in the target compound introduces ring strain (109° bond angles vs. 120° in benzene), enhancing reactivity in ring-opening reactions or binding to strained enzymatic pockets. In contrast, the phenyl group in methyl (3S)-3-amino-3-phenylpropanoate hydrochloride provides aromatic stability, favoring π-π stacking interactions in CNS drug candidates .

- Fluorination: The difluoro analog (C₈H₁₄ClF₂NO₂) exhibits higher metabolic stability due to fluorine’s electronegativity, which reduces oxidative degradation. This modification is critical for improving drug half-life .

Steric and Lipophilic Considerations

- The 3-methylphenyl substituent in ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride increases lipophilicity (logP ~2.8 vs. ~1.5 for the cyclopropyl analog), making it suitable for targets embedded in lipid membranes .

- The cyclopropyl group’s compact size reduces steric hindrance compared to bulkier aromatic substituents, enabling access to sterically constrained active sites .

Biological Activity

Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride, a compound of interest in medicinal chemistry, exhibits a range of biological activities that have been explored in various studies. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a cyclopropyl group attached to a propanoic acid backbone, which is characteristic of several biologically active molecules.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its interactions with various biological targets:

- Inhibition of Enzymatic Activity : Research indicates that compounds similar to ethyl (3S)-3-amino-3-cyclopropylpropanoate can inhibit enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival. For instance, its structural analogs have been shown to inhibit glucosamine-6-phosphate synthase, which is crucial for bacterial cell wall synthesis .

- Antimicrobial Properties : The compound has demonstrated activity against certain strains of bacteria, suggesting potential as an antimicrobial agent. Studies on related compounds reveal their effectiveness against pathogens like Pseudomonas aeruginosa, highlighting the importance of structural features in determining biological efficacy .

- Neuropharmacological Effects : There is emerging evidence that compounds with similar structures may interact with neurotransmitter systems, particularly glutamate receptors. This interaction could provide therapeutic avenues for treating neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its analogs:

Pharmacological Applications

The pharmacological implications of this compound are broad:

- Antimicrobial Therapy : Given its inhibitory effects on bacterial enzymes, this compound could be developed into a novel antibiotic.

- Neurological Disorders : Its potential interaction with neurotransmitter systems positions it as a candidate for further research in treating conditions such as epilepsy or neurodegenerative diseases.

Q & A

Q. What are the key physicochemical properties of ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride?

The compound has a molecular formula of C₈H₁₆ClNO₂ and a molecular weight of 193.68 g/mol . Its structure includes a cyclopropyl group, an ethyl ester, and a protonated amino group stabilized by hydrochloride. Key properties include:

- Storage : Recommended at +5°C to prevent degradation .

- Solubility : Hydrochloride salts typically exhibit good aqueous solubility, facilitating use in biological assays.

- Chirality : The (3S) configuration requires enantioselective synthesis and validation via chiral HPLC or polarimetry .

Methodological Insight : Characterize purity using HPLC (≥98% purity threshold) and confirm stereochemistry via circular dichroism (CD) or X-ray crystallography .

Q. How is this compound synthesized?

A typical synthesis involves:

Enantioselective Preparation : Start with (S)-3-amino-3-cyclopropylpropanoic acid.

Esterification : React with ethanol in the presence of thionyl chloride (SOCl₂) or HCl gas to form the ethyl ester .

Salt Formation : Isolate the hydrochloride salt via crystallization from ethanol/diethyl ether.

Methodological Insight : Monitor reaction progress using TLC or NMR to detect esterification completion. Optimize enantiomeric excess (>99%) via chiral stationary phase chromatography .

Advanced Research Questions

Q. How can computational methods improve the design of enantioselective syntheses for this compound?

Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify optimal catalysts for asymmetric synthesis . Machine Learning : Train algorithms on existing enantioselective reactions to predict conditions (e.g., solvent, temperature) that maximize yield and purity .

Data Contradiction Note : Computational predictions may conflict with experimental results due to solvent effects. Validate with kinetic studies and adjust models iteratively .

Q. What role does the cyclopropyl group play in modulating biological activity?

- Ring Strain : The cyclopropane’s strained geometry enhances reactivity, enabling ring-opening reactions to form covalent adducts with target enzymes .

- Conformational Restriction : Stabilizes bioactive conformations, improving binding affinity in drug-receptor interactions .

Experimental Design : Test stability under physiological conditions (pH 7.4, 37°C) via LC-MS to assess ring-opening kinetics. Compare with non-cyclopropyl analogs .

Q. How can researchers ensure stability during long-term storage?

- Degradation Pathways : Hydrolysis of the ester group or cyclopropane ring opening under humid conditions.

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor impurities via HPLC-MS .

- Storage Recommendations : Use desiccants and inert atmospheres to minimize moisture exposure .

Q. What analytical strategies resolve contradictions in chiral purity assessments?

Q. How is this compound utilized in drug discovery pipelines?

- Prodrug Development : The ethyl ester enhances membrane permeability, which is hydrolyzed in vivo to release the active carboxylic acid .

- Target Validation : Used as a building block in kinase inhibitors or GPCR modulators. Screen activity via high-throughput SPR (surface plasmon resonance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.